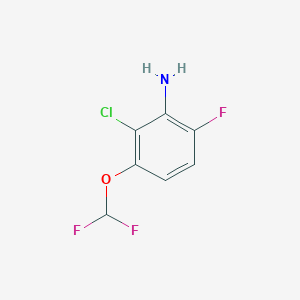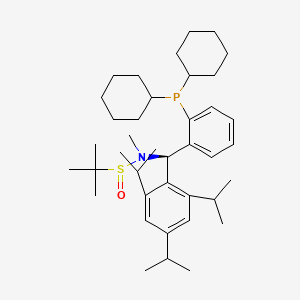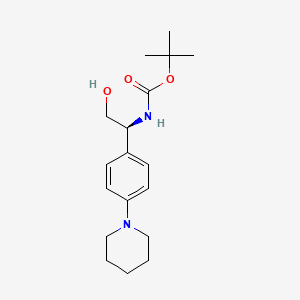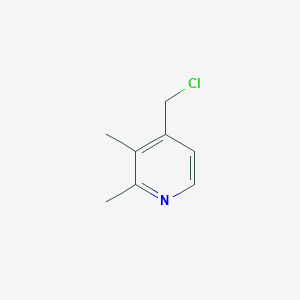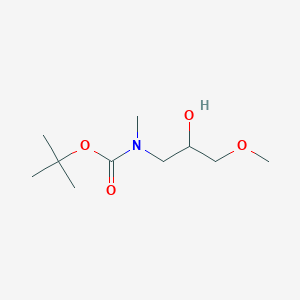![molecular formula C8H8N2O B13653559 Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
Furo[2,3-b]pyridin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]pyridin-3-ylmethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-3-ylmethanamine typically involves multi-step processes. One common method starts with the preparation of nicotinonitrile derivatives, which are then subjected to cyclization reactions. For instance, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred for several hours to yield the desired furo[2,3-b]pyridine derivatives . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to achieve enantioenriched furo[2,3-b]pyridines through sequential cycloisomerization and cycloaddition processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-b]pyridin-3-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Furo[2,3-b]pyridin-3-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of furo[2,3-b]pyridin-3-ylmethanamine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo[3,2-b]pyridine
- Furo[3,4-b]pyridine
- Pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
Uniqueness
Furo[2,3-b]pyridin-3-ylmethanamine is unique due to its specific structural configuration, which allows for strong binding to multiple molecular targets. This makes it a versatile compound with significant potential in therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
furo[2,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2 |
Clé InChI |
KSKJBZHKQZSODN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)OC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
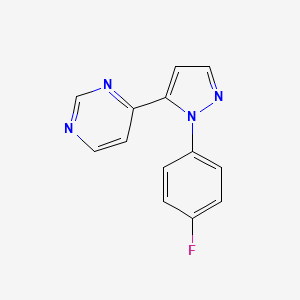
![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
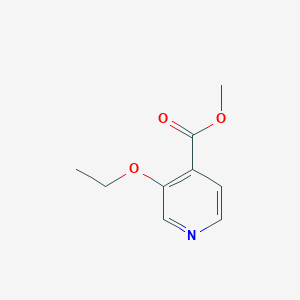
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
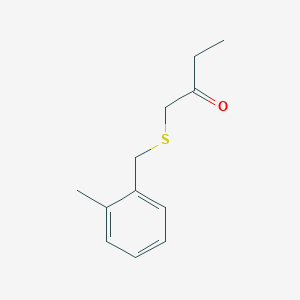
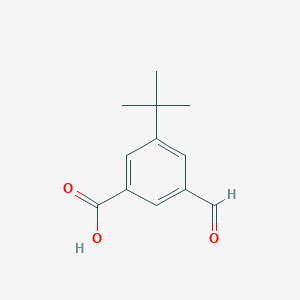
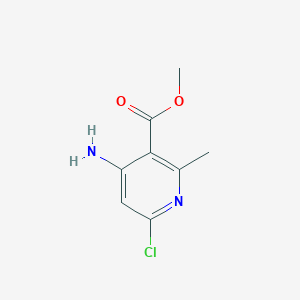
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
